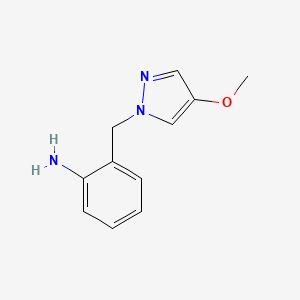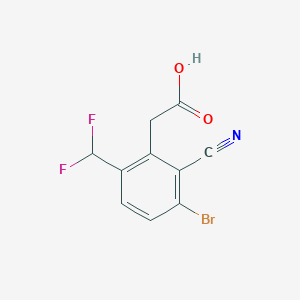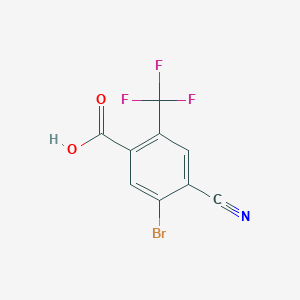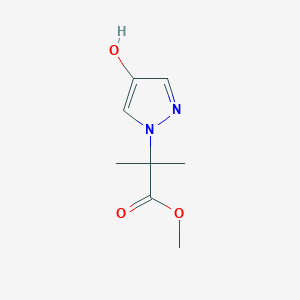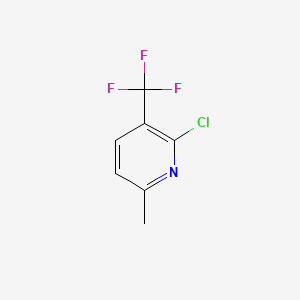
2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-6-methyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5ClF3N. It is a derivative of pyridine, characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to the pyridine ring. This compound is known for its significant chemical stability and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives, which include 2-chloro-6-methyl-3-(trifluoromethyl)pyridine, have been used in the synthesis of various pharmaceuticals . These pharmaceuticals target a variety of biological systems, suggesting that the targets of this compound could be diverse depending on the specific derivative and its application .
Mode of Action
It’s known that trifluoromethylpyridine derivatives can participate in suzuki–miyaura cross-coupling reactions . In these reactions, the trifluoromethylpyridine acts as a nucleophile, transferring its organic group to a palladium catalyst . This suggests that this compound could interact with its targets through similar nucleophilic mechanisms.
Biochemical Pathways
It’s known that trifluoromethyl groups can affect the pka of nearby functional groups, influencing the reactivity of the molecule . This suggests that this compound could potentially influence a variety of biochemical pathways depending on its specific targets and the context of its use .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially affect these properties, as fluorinated compounds are often used in drug design to improve bioavailability .
Result of Action
It’s known that trifluoromethylpyridine derivatives have been used in the synthesis of various pharmaceuticals . The effects of these pharmaceuticals would depend on their specific targets and the context of their use .
Action Environment
It’s known that the stability and reactivity of trifluoromethylpyridine derivatives can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-methyl-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The trifluoromethyl group in its structure improves the compound’s electron-attracting properties, which can enhance its physiological activity. This compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . These interactions can lead to changes in the activity of the enzymes, affecting the overall biochemical processes within the cell.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to permeate biological membranes allows it to interact with intracellular targets, leading to alterations in cellular activities. For instance, it may modulate the expression of specific genes, thereby influencing protein synthesis and metabolic pathways . Additionally, its impact on cell signaling pathways can result in changes in cell behavior, such as proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound’s influence on gene expression can lead to changes in the production of proteins involved in critical cellular functions. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential chronic effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or protecting against certain diseases . At higher doses, it can become toxic, leading to adverse effects on the organism. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic transformations can affect the compound’s activity and its impact on cellular processes. Additionally, the compound’s influence on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall impact on cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-6-methylpyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl bromide under suitable conditions . The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts, such as transition metal complexes, can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
- Substituted pyridines, aldehydes, and acids depending on the reaction type and conditions.
Scientific Research Applications
2-Chloro-6-methyl-3-(trifluoromethyl)pyridine is utilized in various scientific research fields:
Comparison with Similar Compounds
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
- 2-Methyl-3-(trifluoromethyl)pyridine
Uniqueness: 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-6-methyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-3-5(6(8)12-4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFCQOVMVHCCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



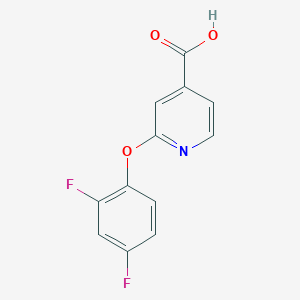
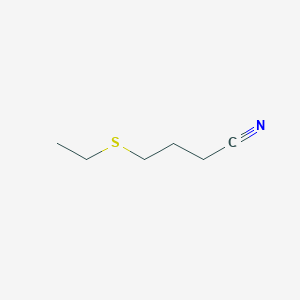
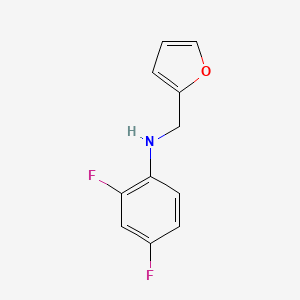
amine](/img/structure/B1416371.png)
![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B1416373.png)
![4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1416374.png)
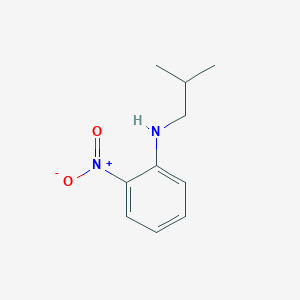
![[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester](/img/structure/B1416376.png)
